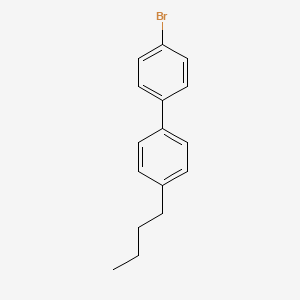

4-Bromo-4'-butyl-1,1'-biphenyl

Description

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-4-(4-butylphenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17Br/c1-2-3-4-13-5-7-14(8-6-13)15-9-11-16(17)12-10-15/h5-12H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAWPTSPOSZBAHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70577714 | |

| Record name | 4-Bromo-4'-butyl-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70577714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63619-54-5 | |

| Record name | 4-Bromo-4'-butyl-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70577714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Core Compound Data and Physicochemical Properties

An In-Depth Technical Guide to 4-Bromo-4'-butyl-1,1'-biphenyl

CAS Number: 63619-54-5

This guide provides a comprehensive technical overview of this compound, a key intermediate in the synthesis of advanced materials and a versatile building block for organic synthesis. Tailored for researchers, scientists, and professionals in drug development and materials science, this document delves into the compound's synthesis, properties, reactivity, and applications, with a focus on the scientific principles that underpin its utility.

This compound is a disubstituted biphenyl featuring a bromine atom and a butyl group at the para positions of the two phenyl rings. This structure imparts a unique combination of properties: the rigid biphenyl core is a common mesogenic unit in liquid crystals, the butyl chain provides solubility and influences molecular packing, and the bromine atom serves as a reactive handle for further chemical transformations.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 63619-54-5 | [1][2] |

| Molecular Formula | C₁₆H₁₇Br | [1][3] |

| Molecular Weight | 289.21 g/mol | [1][3] |

| IUPAC Name | 1-bromo-4-(4-butylphenyl)benzene | [1] |

| Appearance | Solid (form may vary) | [3] |

| Density | 1.221 g/cm³ (predicted) | [3] |

| XLogP3 | 6 | [3] |

Note: Some physical properties, such as melting and boiling points, are not consistently reported in publicly available databases. These properties can be influenced by the purity of the sample.

Synthesis of this compound

The most common and efficient method for synthesizing unsymmetrical biaryls like this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction offers high yields and tolerance to a wide range of functional groups. A plausible and well-established synthetic route involves the coupling of 4-butylphenylboronic acid with 1,4-dibromobenzene. The use of a dibromo starting material allows for selective mono-coupling, with the reaction conditions being controlled to minimize the formation of the symmetrical di-butylated biphenyl byproduct.

Caption: Synthetic route to this compound via Suzuki coupling.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a representative procedure based on established methods for Suzuki-Miyaura couplings.[4]

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 4-butylphenylboronic acid (1.0 eq.), 1,4-dibromobenzene (1.2 eq.), and a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.02-0.05 eq.).

-

Solvent and Base Addition: Add a suitable solvent system, such as a mixture of toluene, ethanol, and water. To this mixture, add an aqueous solution of a base, typically 2M potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) (2.0-3.0 eq.).

-

Reaction Execution: Purge the flask with nitrogen for 10-15 minutes. Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 4-12 hours.

-

Work-up and Isolation: Once the reaction is complete, cool the mixture to room temperature. Separate the organic layer and wash it sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel, typically using a non-polar eluent such as hexane or a mixture of hexane and ethyl acetate, to yield pure this compound.

Spectroscopic Characterization

While experimental ¹H and ¹³C NMR spectra for this compound are not widely available in public spectral databases, the expected chemical shifts can be predicted based on the analysis of its constituent parts and known substituent effects on aromatic rings.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts

| ¹H NMR (Predicted) | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic Protons | 7.20 - 7.60 | Multiplet | 8H |

| -CH₂- (benzylic) | ~2.65 | Triplet | 2H |

| -CH₂- | ~1.60 | Multiplet | 2H |

| -CH₂- | ~1.38 | Multiplet | 2H |

| -CH₃ | ~0.95 | Triplet | 3H |

| ¹³C NMR (Predicted) | Chemical Shift (δ, ppm) |

| Aromatic C-Br | ~121 |

| Aromatic C-H | 126 - 132 |

| Aromatic Quaternary C | 138 - 142 |

| -CH₂- (benzylic) | ~35 |

| -CH₂- | ~33 |

| -CH₂- | ~22 |

| -CH₃ | ~14 |

Note: These are predicted values. Actual experimental values may vary depending on the solvent and other experimental conditions.[5][6]

Reactivity and Applications

The chemical utility of this compound is primarily dictated by the reactivity of the carbon-bromine bond, making it a valuable precursor for more complex molecules.

Core Application: Liquid Crystal Synthesis

This compound is a key intermediate in the synthesis of calamitic (rod-shaped) liquid crystals.[7][8] The rigid biphenyl core is a fundamental mesogenic unit that promotes the formation of liquid crystalline phases. The terminal butyl group influences the melting point and the stability of these phases. The bromine atom allows for the introduction of various terminal groups through cross-coupling reactions, which in turn fine-tunes the mesomorphic and electro-optical properties of the final liquid crystal material. For instance, the bromine can be substituted with a cyano group (-CN) to produce cyanobiphenyl liquid crystals, which are widely used in display technologies.[9]

Caption: Role of this compound in liquid crystal synthesis.

Potential in Drug Discovery and Medicinal Chemistry

The biphenyl scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous active pharmaceutical ingredients (APIs). While specific drugs derived directly from this compound are not prominently documented, its structure makes it an attractive starting material for the synthesis of drug candidates.[10][11] The bromine atom can be readily functionalized via Suzuki, Heck, or Sonogashira couplings to build more complex molecules.[12] For example, many angiotensin II receptor blockers (sartans) feature a biphenyl core, highlighting the potential of this class of compounds in drug development.[11]

Safety and Handling

-

Hazard Identification:

-

May be harmful if swallowed, inhaled, or in contact with skin.

-

Causes skin and serious eye irritation.

-

May cause respiratory irritation.

-

Suspected of causing cancer and may cause damage to organs through prolonged or repeated exposure.

-

Very toxic to aquatic life with long-lasting effects.

-

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles.

-

Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.

-

Respiratory Protection: Use in a well-ventilated area or with a fume hood. If dust or aerosols are generated, a NIOSH-approved respirator may be necessary.

-

-

Handling and Storage:

-

Handle in a well-ventilated place.

-

Avoid contact with skin, eyes, and clothing.

-

Avoid formation of dust and aerosols.

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.

-

Keep away from strong oxidizing agents.

-

-

First Aid Measures:

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.

-

In case of skin contact: Wash off immediately with plenty of soap and water. If skin irritation occurs, get medical advice/attention.

-

If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.

-

If swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.

-

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

SYNTHON Chemicals GmbH & Co. KG. Product Catalog. [Link]

-

Mastering Organic Synthesis with High-Purity 4-Bromo-4'-ethylbiphenyl. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. Pharmaceutical Intermediates: The Role of 4'-Bromo-1,1'-biphenyl-4-ol. [Link]

-

Palakshamurthy, B. S., et al. (2022). Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 11), 1073–1077. [Link]

-

PYG Lifesciences. Bromo-OTBN: An Essential Intermediate in Pharmaceutical Synthesis. [Link]

-

University of Sheffield. 13Carbon NMR. [Link]

-

AZoM. Understanding the Properties and Uses of 4'-Bromo-[1,1'-biphenyl]-4-ol. [Link]

-

PubChem. 4'-Bromo-[1,1'-biphenyl]-4-carbaldehyde. National Center for Biotechnology Information. [Link]

-

Jadhava, S. N., et al. Ligand-free Pd Catalyzed Cross-coupling Reactions in Aqueous Hydrotropic Medium - Supporting Information. Royal Society of Chemistry. [Link]

-

Huff, B. E., et al. (1998). SYNTHESIS OF UNSYMMETRICAL BIARYLS USING A MODIFIED SUZUKI CROSS-COUPLING: 4-BIPHENYLCARBOXALDEHYDE. Organic Syntheses, 75, 53. [Link]

-

NIST. 1,1'-Biphenyl, 4-bromo-. NIST Chemistry WebBook. [Link]

-

PubChem. [1,1'-Biphenyl]-4-sulfonamide, 4'-bromo-N-(4-hydroxybutyl)-. National Center for Biotechnology Information. [Link]

-

NIST. 1,1'-Biphenyl, 4-bromo-. NIST Chemistry WebBook. [Link]

- Google Patents.

- Google Patents. CN108129258B - Synthesis process of 4-bromo-4'-propylbiphenyl.

-

CAS. CASPRE - 13C NMR Predictor. [Link]

-

Wang, C. H., et al. (2021). Synthesis of Side-Chain Liquid Crystalline Polyacrylates with Bridged Stilbene Mesogens. Polymers, 13(16), 2736. [Link]

-

Davis, A. J., et al. (2022). A convenient one-pot synthesis, and characterisation of the ω-bromo-1-(4-cyanobiphenyl-4'-yl) alkanes (CBnBr). Liquid Crystals, 49(12), 1645-1655. [Link]

Sources

- 1. This compound | C16H17Br | CID 15738138 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. dksh.com [dksh.com]

- 3. echemi.com [echemi.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. 13Carbon NMR [chem.ch.huji.ac.il]

- 6. CASPRE [caspre.ca]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 10. nbinno.com [nbinno.com]

- 11. Bromo-OTBN: An Essential Intermediate in Pharmaceutical Synthesis [pyglifesciences.com]

- 12. nbinno.com [nbinno.com]

- 13. fishersci.com [fishersci.com]

- 14. fishersci.com [fishersci.com]

4-Bromo-4'-butyl-1,1'-biphenyl molecular weight

An In-depth Technical Guide to 4-Bromo-4'-butyl-1,1'-biphenyl: Properties, Synthesis, and Applications

Authored by: Your Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound, a key intermediate in organic synthesis. The document details its chemical and physical properties, including its precise molecular weight, and presents a validated protocol for its synthesis via Suzuki coupling. Furthermore, it explores the compound's significant applications in the development of pharmaceuticals and advanced materials, offering critical insights for researchers, scientists, and professionals in drug development. The guide is structured to deliver not only technical data but also the underlying scientific principles, ensuring a thorough understanding of its utility and handling.

Introduction

This compound is a substituted aromatic hydrocarbon belonging to the biphenyl class of compounds. Its structure, featuring a biphenyl core with a bromine atom and a butyl group at the para positions of the two phenyl rings, makes it a versatile building block in organic chemistry. The bromine atom serves as a reactive handle for various cross-coupling reactions, essential for constructing more complex molecular architectures. The butyl group, on the other hand, enhances solubility in organic solvents and can influence the physical properties, such as the liquid crystalline phase, of resulting materials.

This guide serves as a technical resource for professionals in research and development, providing in-depth information on the compound's characteristics, a reliable synthesis methodology, and a discussion of its applications, particularly in areas where precise molecular design is paramount.

Core Compound Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its effective use in synthesis and material design. These properties dictate its reactivity, solubility, and handling requirements.

Chemical and Physical Data

The essential quantitative data for this compound are summarized in the table below for quick reference.

| Property | Value | Source(s) |

| Molecular Weight | 289.21 g/mol | [1] |

| Exact Mass | 288.05136 Da | [1] |

| Molecular Formula | C₁₆H₁₇Br | [1][2] |

| CAS Number | 63619-54-5 | [1] |

| Density | 1.221 g/cm³ | [2] |

| IUPAC Name | 1-bromo-4-(4-butylphenyl)benzene | [1] |

| Synonyms | 4-Bromo-4'-n-butyl-1,1'-biphenyl | [2] |

| InChIKey | KAWPTSPOSZBAHH-UHFFFAOYSA-N | [1][2] |

Structural Representation

The two-dimensional structure of this compound is critical for understanding its chemical behavior.

Caption: 2D Structure of this compound.

Synthesis Protocol: Suzuki-Miyaura Cross-Coupling

The synthesis of unsymmetrical biaryls like this compound is efficiently achieved through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a robust and widely adopted method due to its mild reaction conditions, high functional group tolerance, and the commercial availability of boronic acids.

Rationale for Method Selection

The Suzuki-Miyaura coupling is chosen for its proven reliability in forming C-C bonds between aryl halides and aryl boronic acids. This methodology is central to the synthesis of many biphenyl derivatives used in pharmaceuticals and material science.[3] The reaction proceeds via a well-understood catalytic cycle, ensuring high yields and purity, which are critical for subsequent applications.

Experimental Workflow

The following diagram illustrates the key steps in the synthesis process.

Caption: Workflow for the synthesis of this compound.

Step-by-Step Methodology

-

Reactant Preparation: To a flame-dried Schlenk flask, add (4-butylphenyl)boronic acid (1.0 eq), 1,4-dibromobenzene (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base, typically an aqueous solution of Na₂CO₃ (2.0 M, 3.0 eq).

-

Solvent Addition and Degassing: Add a suitable solvent system, such as a mixture of toluene and water. Degas the reaction mixture thoroughly by bubbling argon or nitrogen through the solution for 15-20 minutes to ensure an inert atmosphere.

-

Reaction Execution: Heat the mixture to reflux (typically 80-100 °C) with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.

-

Workup: After completion, cool the reaction mixture to room temperature. Dilute with water and extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.

-

Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the residue by column chromatography on silica gel using a non-polar eluent system (e.g., hexane/ethyl acetate gradient) to yield pure this compound.

-

Characterization: Confirm the identity and purity of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Applications in Research and Development

The unique structure of this compound makes it a valuable intermediate in several high-value applications.

Pharmaceutical Synthesis

The biphenyl moiety is a common scaffold in many active pharmaceutical ingredients (APIs). Brominated biphenyls are key precursors for the synthesis of drugs like the 'sartan' class of angiotensin II receptor blockers used to treat hypertension.[4][5] this compound can be utilized in similar palladium-catalyzed reactions to introduce other functional groups, building the complex molecular frameworks required for targeted drug candidates.[3][6]

The following diagram illustrates the role of biphenyl intermediates in a generalized drug synthesis pathway.

Caption: Role of this compound in API synthesis.

Material Science

In material science, the rigid biphenyl core is a desirable structural motif for the development of liquid crystals and organic light-emitting diodes (OLEDs). The butyl chain enhances solubility and can influence the mesophase behavior in liquid crystal applications. The bromine atom allows for further modification, enabling the synthesis of polymers with tailored electronic and optical properties.[3]

Safety and Handling

While specific toxicity data for this compound is not extensively documented, it is prudent to handle it with the care afforded to similar aromatic bromides.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[7][8]

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.[2][9] Avoid contact with skin and eyes.[2][7]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[2][7]

-

Disposal: Dispose of the compound and its container in accordance with local, regional, and national regulations.[7]

Conclusion

This compound is a compound of significant interest due to its versatile chemical nature and its role as a key intermediate in high-value chemical synthesis. Its well-defined molecular weight and properties, coupled with robust synthetic routes, make it an essential tool for chemists in both pharmaceutical and material science research. This guide provides the foundational knowledge required for its effective and safe utilization in the laboratory and beyond.

References

- This compound - Echemi. [URL: https://www.echemi.com/products/pd20180628153412143.html]

- This compound | C16H17Br | CID 15738138 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/15738138]

- SAFETY DATA SHEET - Fisher Scientific (4-Bromobiphenyl). [URL: https://www.fishersci.com/store/msds?partNumber=AC106950050&productDescription=4-BROMOBIPHENYL%2C+98%25+5GR&vendorId=VN00032119&countryCode=US&language=en]

- SAFETY DATA SHEET - Fisher Scientific (General). [URL: https://www.fishersci.

- SAFETY DATA SHEET - Sigma-Aldrich (Biphenyl). [URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/w312908]

- Understanding the Properties and Uses of 4'-Bromo-[1,1'-biphenyl]-4-ol. [URL: https://www.newsnetmedia.com/story/601131/understanding-the-properties-and-uses-of-4-bromo-11-biphenyl-4-ol.html]

- Pharmaceutical Intermediates: The Role of 4'-Bromo-1,1'-biphenyl-4-ol. [URL: https://www.innovate-materials.com/pharmaceutical-intermediates-the-role-of-4-bromo-11-biphenyl-4-ol/]

- An In-depth Technical Guide to 4-Bromomethylbiphenyl for Researchers and Drug Development Professionals - Benchchem. [URL: https://www.benchchem.com/blogs/an-in-depth-technical-guide-to-4-bromomethylbiphenyl-for-researchers-and-drug-development-professionals]

- Bromo-[1,1'-biphenyl]-4-carboxaldehyde - Cymit Química S.L. [URL: https://www.cymitquimica.com/sds/EN/S15686_EN.pdf]

- The Role of Bromo-OTBN in Pharma - PYG Lifesciences. [URL: https://pyglifesciences.com/the-role-of-bromo-otbn-in-pharma/]

- SAFETY DATA SHEET (General). [URL: https://www.cpachem.com/sds/SB93_4_EU_EN.pdf]

- Synthesis process of 4-bromo-4'-propylbiphenyl - Google Patents. [URL: https://patents.google.

- Preparation of 4-bromobiphenyl - Google Patents. [URL: https://patents.google.

- Preparation of 4-bromobiphenyl - Google Patents. [URL: https://patents.google.

- 4-BROMO-4'-(DIPHENYLAMINO)BIPHENYL synthesis - ChemicalBook. [URL: https://www.chemicalbook.com/synthesis/105946-82-5.htm]

- 1,1'-Biphenyl, 4-bromo- - the NIST WebBook. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C92660&Mask=1]

- [1,1'-Biphenyl]-4-sulfonamide, 4'-bromo-N-(4-hydroxybutyl)- | C16H18BrNO3S | CID 11646678 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/11646678]

- 4-Bromo-4'-butyl[1,1'-biphenyl]-2-carboxylic acid - ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB31338804.htm]

Sources

- 1. This compound | C16H17Br | CID 15738138 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. nbinno.com [nbinno.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. The Role of Bromo-OTBN in Pharma [pyglifesciences.com]

- 6. nbinno.com [nbinno.com]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

- 9. static.cymitquimica.com [static.cymitquimica.com]

An In-Depth Technical Guide to the Synthesis of 4-Bromo-4'-butyl-1,1'-biphenyl

Introduction

4-Bromo-4'-butyl-1,1'-biphenyl is a key intermediate in the synthesis of various organic materials, particularly for applications in liquid crystals and pharmaceuticals.[1] Its rigid biphenyl core, functionalized with a reactive bromine atom and a lipophilic butyl group, allows for further molecular elaboration, making it a versatile building block in medicinal chemistry and materials science. This guide provides a comprehensive overview of a reliable and widely applicable synthetic route to this compound, focusing on the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The causality behind experimental choices, a detailed protocol, and methods for purification and characterization are discussed to provide researchers, scientists, and drug development professionals with a thorough understanding of the synthesis process.

Strategic Approach to Synthesis: The Suzuki-Miyaura Coupling

The formation of the C-C bond between the two phenyl rings is the cornerstone of this synthesis. Among the various palladium-catalyzed cross-coupling reactions, the Suzuki-Miyaura coupling is often the method of choice for preparing unsymmetrical biaryls due to its mild reaction conditions, high functional group tolerance, and the commercial availability and stability of the requisite boronic acid reagents.[2] The byproducts of the Suzuki reaction are generally non-toxic and easily removed, simplifying the purification process.[3]

Alternative routes such as the Kumada coupling, which utilizes a Grignard reagent, or the Negishi coupling, employing an organozinc reagent, are also viable for biphenyl synthesis.[4][5] However, the Suzuki-Miyaura reaction's robustness and the lower basicity of the organoboron reagent often lead to fewer side reactions and a broader substrate scope.

The chosen retrosynthetic approach for this compound involves the coupling of two key building blocks: 1,4-dibromobenzene and 4-butylphenylboronic acid. This strategy allows for the selective formation of the desired product.

Reaction Mechanism: The Palladium Catalytic Cycle

The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium(0) species as the active catalyst. The cycle can be broken down into three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 1,4-dibromobenzene, forming a Pd(II) complex.[3]

-

Transmetalation: In the presence of a base, the butylphenyl group from the 4-butylphenylboronic acid is transferred to the palladium center, displacing a bromide ion. The base is crucial for activating the boronic acid.[3]

-

Reductive Elimination: The two organic ligands on the palladium complex (the bromophenyl and butylphenyl groups) couple and are eliminated from the metal center, forming the C-C bond of the biphenyl product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[3]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure based on established Suzuki-Miyaura coupling methodologies. Optimization may be required based on the specific laboratory conditions and reagent purity.

Materials and Reagents:

| Reagent/Material | Formula | Molar Mass ( g/mol ) | CAS Number |

| 1,4-Dibromobenzene | C₆H₄Br₂ | 235.90 | 106-37-6 |

| 4-Butylphenylboronic acid | C₁₀H₁₅BO₂ | 178.04 | 145248-93-5 |

| Tetrakis(triphenylphosphine)palladium(0) | Pd(PPh₃)₄ | 1155.56 | 14221-01-3 |

| Sodium Carbonate | Na₂CO₃ | 105.99 | 497-19-8 |

| Toluene | C₇H₈ | 92.14 | 108-88-3 |

| Ethanol | C₂H₅OH | 46.07 | 64-17-5 |

| Water (degassed) | H₂O | 18.02 | 7732-18-5 |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | 141-78-6 |

| Hexane | C₆H₁₄ | 86.18 | 110-54-3 |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | 7487-88-9 |

Procedure:

-

Reaction Setup: To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add 1,4-dibromobenzene (10.0 g, 42.4 mmol), 4-butylphenylboronic acid (8.28 g, 46.6 mmol, 1.1 equiv), and sodium carbonate (13.5 g, 127.2 mmol, 3.0 equiv).

-

Solvent Addition: Add a 3:1 mixture of toluene and ethanol (120 mL) followed by degassed water (40 mL).

-

Inert Atmosphere: Purge the flask with nitrogen for 15-20 minutes while stirring the suspension.

-

Catalyst Addition: Under a positive flow of nitrogen, add tetrakis(triphenylphosphine)palladium(0) (1.47 g, 1.27 mmol, 3 mol%).

-

Reaction: Heat the reaction mixture to reflux (approximately 85-90 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) using a hexane/ethyl acetate (9:1) eluent system. The reaction is typically complete within 12-24 hours.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Add 100 mL of ethyl acetate and 100 mL of water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 50 mL).

-

Purification: Combine the organic layers, wash with brine (100 mL), and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Chromatography: Purify the crude product by column chromatography on silica gel using a gradient of hexane to hexane/ethyl acetate (98:2) to afford this compound as a white to off-white solid.

Caption: Workflow for the synthesis of this compound.

Characterization of this compound

Proper characterization of the final product is essential to confirm its identity and purity. The following are typical analytical data for this compound.

| Property | Value |

| Molecular Formula | C₁₆H₁₇Br |

| Molecular Weight | 289.21 g/mol |

| Appearance | White to off-white solid |

| Melting Point | Expected in the range of 130-150 °C (based on similar compounds)[6] |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.55-7.45 (m, 4H), 7.40-7.30 (m, 2H), 7.25-7.15 (m, 2H), 2.62 (t, J=7.6 Hz, 2H), 1.68-1.55 (m, 2H), 1.42-1.30 (m, 2H), 0.93 (t, J=7.3 Hz, 3H) (Predicted) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 142.8, 140.2, 138.1, 131.9, 129.0, 128.8, 127.1, 121.3, 35.5, 33.5, 22.4, 13.9 (Predicted) |

| Mass Spectrometry (EI) | m/z: 288/290 [M]⁺ (Predicted) |

Note: NMR and Mass Spectrometry data are predicted based on the structure and data for analogous compounds. Experimental verification is required.

Conclusion

The Suzuki-Miyaura cross-coupling reaction provides an efficient and reliable method for the synthesis of this compound. This guide has outlined a detailed protocol, from the underlying mechanism to the final product characterization, to assist researchers in the successful preparation of this valuable chemical intermediate. The principles and techniques described herein are broadly applicable to the synthesis of a wide range of substituted biphenyl compounds, which are of significant interest in the fields of medicinal chemistry and materials science.

References

-

NROChemistry. Suzuki Coupling: Mechanism & Examples. Available from: [Link]

-

PubChem. This compound. National Center for Biotechnology Information. Available from: [Link]

-

Organic Syntheses. p-BROMOBIPHENYL. Available from: [Link]

- Google Patents. Synthesis process of 4-bromo-4'-propylbiphenyl. CN108129258B.

-

The Royal Society of Chemistry. 1H and 13C NMR Spectra. Available from: [Link]

-

SciSpace. Quantum mechanical and spectroscopic (FT-IR, 13C, 1H NMR and UV) investigations of potent antiepileptic. Available from: [Link]

-

Organic Syntheses. 4,4'-DIBROMOBIPHENYL. Available from: [Link]

-

Basic 1H- and 13C-NMR Spectroscopy. Elsevier. Available from: [Link]

-

AURA. A convenient one-pot synthesis, and characterisation of the ω-bromo-1-(4-cyanobiphenyl-4'-yl) alkanes (CBnBr). Available from: [Link]

-

Chem-Impex. 4-tert-Butylphenylboronic acid. Available from: [Link]

-

Organic Chemistry Portal. Kumada Coupling. Available from: [Link]

-

ResearchGate. A Colorful Grignard Reaction: Preparation of the Triarylmethane Dyes from 4-Bromo-N,N-Dimethylaniline. Available from: [Link]

-

ResearchGate. Suzuki-reaction of 4-bromophenol with phenyl boronic acid into 4-phenylphenol. Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Suzuki Coupling: The Power of 4-tert-Butylphenylboronic Acid. Available from: [Link]

-

ResearchGate. The grignard reagents prepared from p-dibromobenzene. Available from: [Link]

-

ScholarWorks @ UTRGV. "Synthesis and characterization of 4,4-prime-distyrylbiphenyl and its a". Available from: [Link]

- Google Patents. Preparation of 4-bromobiphenyl. US4990705A.

-

Organic Chemistry Portal. Negishi Coupling. Available from: [Link]

-

ResearchGate. A Colorful Grignard Reaction. Available from: [Link]

-

PubChem. 4-Butylaniline. National Center for Biotechnology Information. Available from: [Link]

-

ResearchGate. Synthesis and characterization of an N4-(4-bromo phenyl 1) substituted thiosemicarbazide and a series of alkyloxy substituted thiosemicarbazones as potential antibacterial agent. Available from: [Link]

-

National Institutes of Health. Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions. Available from: [Link]

-

National Institutes of Health. Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts. Available from: [Link]

- Google Patents. Impact of trace elements in the grignard reaction. WO2020193617A1.

Sources

- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 2. application.wiley-vch.de [application.wiley-vch.de]

- 3. 4-Bromobiphenyl | C12H9Br | CID 7101 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. arkat-usa.org [arkat-usa.org]

- 6. 4-Bromo-4'-tert-butylbiphenyl, 98% 10 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]

An In-depth Technical Guide to the ¹H NMR Spectrum of 4-Bromo-4'-butyl-1,1'-biphenyl

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 4-bromo-4'-butyl-1,1'-biphenyl. It is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for structural elucidation and chemical analysis. This document delves into the theoretical prediction of the spectrum, a detailed experimental protocol for its acquisition, and an interpretation of its key features, grounded in the principles of chemical environment and spin-spin coupling.

Introduction

This compound is a disubstituted biphenyl compound. The biphenyl scaffold is a common structural motif in pharmaceuticals, agrochemicals, and materials science. The specific substitution pattern, with a bromine atom on one phenyl ring and a butyl group on the other at the para positions, imparts distinct electronic and steric properties to the molecule. Accurate structural characterization is paramount, and ¹H NMR spectroscopy is one of the most powerful tools for this purpose, providing detailed information about the number, connectivity, and chemical environment of protons within the molecule.

This guide will first predict the ¹H NMR spectrum of the title compound by analyzing the expected chemical shifts and coupling patterns of the aromatic and aliphatic protons. Subsequently, a robust, step-by-step experimental protocol for obtaining a high-quality spectrum is presented. Finally, a detailed interpretation of the predicted spectral data is provided, correlating the signals to the molecular structure.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the protons of the butyl group and the aromatic protons on the two phenyl rings. The prediction is based on established principles of substituent effects on chemical shifts and spin-spin coupling constants observed in analogous structures.

Molecular Structure and Proton Environments

The structure of this compound features several unique proton environments, which will give rise to distinct signals in the ¹H NMR spectrum.

Figure 1. Molecular structure of this compound showing distinct proton environments.

Predicted Chemical Shifts and Coupling Constants

The predicted ¹H NMR data are summarized in the table below. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS), and coupling constants (J) are in Hertz (Hz).

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |

| Butyl Group | ||||

| -CH₃ | ~0.94 | Triplet (t) | J ≈ 7.3 | 3H |

| -CH₂-CH₃ | ~1.38 | Sextet | J ≈ 7.5 | 2H |

| -CH₂-CH₂-CH₃ | ~1.62 | Quintet | J ≈ 7.7 | 2H |

| Ar-CH₂- | ~2.65 | Triplet (t) | J ≈ 7.6 | 2H |

| Aromatic Protons | ||||

| H-2', H-6' | ~7.25 | Doublet (d) | J ≈ 8.2 | 2H |

| H-3', H-5' | ~7.48 | Doublet (d) | J ≈ 8.2 | 2H |

| H-3, H-5 | ~7.50 | Doublet (d) | J ≈ 8.5 | 2H |

| H-2, H-6 | ~7.58 | Doublet (d) | J ≈ 8.5 | 2H |

Justification for Predictions:

-

Butyl Group: The chemical shifts of the butyl group protons are predicted based on standard values for alkyl chains. The terminal methyl group (CH₃) is expected to be the most shielded, appearing at the lowest chemical shift. The methylene groups (-CH₂-) will appear progressively downfield as they get closer to the deshielding aromatic ring. The benzylic protons (Ar-CH₂-) are the most deshielded of the alkyl protons due to the anisotropic effect of the benzene ring[1][2]. The splitting patterns follow the n+1 rule, where n is the number of adjacent equivalent protons.

-

Aromatic Protons: The aromatic region of the spectrum is expected to show a characteristic pattern for two para-disubstituted benzene rings, often referred to as an AA'BB' system, which simplifies to two doublets when the chemical shift difference between the coupled protons is large enough.

-

Butyl-substituted ring: The butyl group is a weak electron-donating group, which will cause a slight shielding of the aromatic protons on its ring compared to unsubstituted benzene (δ ≈ 7.34 ppm). The protons ortho to the butyl group (H-2', H-6') will be slightly upfield compared to the meta protons (H-3', H-5').

-

Bromo-substituted ring: The bromine atom is an electron-withdrawing group via induction but electron-donating through resonance. Overall, it is considered a deactivating group, and its effect on the proton chemical shifts will be a slight deshielding. The protons ortho to the bromine (H-2, H-6) are expected to be the most deshielded in this ring system.

-

Coupling Constants: The ortho-coupling (³J) in para-substituted benzene rings is typically in the range of 7-10 Hz, leading to the predicted doublet splitting pattern.

-

Experimental Protocol

This section outlines a standard operating procedure for the acquisition of a high-resolution ¹H NMR spectrum of this compound.

Materials and Equipment

-

This compound (5-10 mg)

-

Deuterated chloroform (CDCl₃) or other suitable deuterated solvent

-

NMR tube (5 mm, high precision)

-

Pasteur pipette and bulb

-

Small vial

-

Cotton or glass wool plug

-

NMR spectrometer (e.g., 400 MHz or higher)

Sample Preparation Workflow

Figure 2. Experimental workflow for ¹H NMR sample preparation and data acquisition.

Step-by-Step Methodology

-

Sample Weighing: Accurately weigh approximately 5-10 mg of this compound into a clean, dry vial. The exact mass is not critical for qualitative analysis but should be recorded.

-

Dissolution: Add approximately 0.7 mL of deuterated chloroform (CDCl₃) to the vial. CDCl₃ is a common choice due to its good dissolving power for many organic compounds and its single residual proton peak at δ ≈ 7.26 ppm.

-

Filtration: To remove any particulate matter that can degrade the spectral resolution, filter the solution into a clean, high-precision 5 mm NMR tube. This can be achieved by passing the solution through a Pasteur pipette with a small plug of cotton or glass wool.

-

Capping and Mixing: Securely cap the NMR tube and gently invert it several times to ensure a homogeneous solution.

-

Spectrometer Setup: Insert the sample into the NMR spectrometer.

-

Locking: The spectrometer's field-frequency lock system should be engaged to lock onto the deuterium signal of the solvent. This compensates for any drift in the magnetic field during the experiment.

-

Shimming: The magnetic field homogeneity must be optimized by adjusting the shim coils. This is a critical step to obtain sharp spectral lines and good resolution.

-

Data Acquisition: Acquire the ¹H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.

Data Processing and Interpretation

The raw free induction decay (FID) signal obtained from the spectrometer is converted into the frequency-domain spectrum via a Fourier transform. Standard data processing steps include:

-

Phasing: Adjusting the phase of the spectrum to ensure all peaks are in the pure absorption mode.

-

Baseline Correction: Correcting any distortions in the baseline of the spectrum.

-

Referencing: Calibrating the chemical shift scale by setting the residual solvent peak to its known value (e.g., CDCl₃ at 7.26 ppm) or using an internal standard like tetramethylsilane (TMS) at 0 ppm.

-

Integration: Integrating the area under each peak to determine the relative number of protons giving rise to each signal.

Conclusion

This in-depth technical guide has provided a comprehensive overview of the ¹H NMR spectrum of this compound. By combining theoretical predictions with a detailed experimental protocol, researchers and scientists are equipped with the necessary knowledge to acquire, process, and interpret the spectrum of this and similar biphenyl compounds. The predicted chemical shifts, coupling constants, and splitting patterns serve as a valuable reference for the structural verification and purity assessment of this compound. The methodologies described herein adhere to best practices in NMR spectroscopy, ensuring the generation of high-quality, reproducible data essential for research and development in the chemical and pharmaceutical sciences.

References

-

Fiveable. (n.d.). Para-Substituted Benzene Definition. Retrieved from [Link]

-

ACD/Labs. (n.d.). t-Butyl group towers over other 1H resonances. Retrieved from [Link]

-

SpectraBase. (n.d.). 4,4'-Dibromobiphenyl - Optional[1H NMR] - Spectrum. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 4-tert-Butylbiphenyl. PubChem. Retrieved from [Link]

-

Canadian Journal of Chemistry. (1965). The effect of substituents on geminal proton–proton coupling constants. Retrieved from [Link]

-

Chemistry Stack Exchange. (2017). How can multiplets in para-disubstituted benzene rings be described? Retrieved from [Link]

- Kurland, R. J., & Wise, W. B. (1964). The Proton Magnetic Resonance Spectra and Rotational Barriers of 4,4′-Disubstituted Biphenyls. Journal of the American Chemical Society, 86(9), 1877–1878.

-

National Center for Biotechnology Information. (n.d.). 4,4'-Bis(1,1-dimethylethyl)-1,1'-biphenyl. PubChem. Retrieved from [Link]

-

JoVE. (2025). Video: NMR Spectroscopy of Benzene Derivatives. Retrieved from [Link]

- Kurland, R. J., & Wise, W. B. (1964). The Proton Magnetic Resonance Spectra and Rotational Barriers of 4,4′-Disubstituted Biphenyls. Journal of the American Chemical Society, 86(9), 1877-1878.

-

Chegg. (2021). DI-TERT-BUTYL BIPHENYL 'H NMR 399.65 MHz 0.036. Retrieved from [Link]

-

Chemistry LibreTexts. (2014). 14.12: Coupling Constants Identify Coupled Protons. Retrieved from [Link]

-

National Institutes of Health. (n.d.). NMR analysis of t‐butyl‐catalyzed deuterium exchange at unactivated arene localities. Retrieved from [Link]

-

Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]

-

OpenOChem Learn. (n.d.). Interpreting. Retrieved from [Link]

- Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., ... & Bercaw, J. E. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.

-

University of Puget Sound. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

-

Chemistry LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

-

OpenStax. (n.d.). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry: A Tenth Edition. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Palladium(II) complexes containing ONO tridentate hydrazone for Suzuki- Miyaura coupling of. Retrieved from [Link]

-

ResearchGate. (n.d.). NMR Spectroscopy of Aromatic Compounds (#1e). Retrieved from [Link]

-

Chemistry Stack Exchange. (2015). Determination of brominated aromatics by 13C and 1H NMR spectroscopy. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). c4ob02436b1.pdf. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0034437). Retrieved from [Link]

-

Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

-

Minnesota State University Moorhead. (n.d.). Short Summary of 1H-NMR Interpretation. Retrieved from [Link]

-

ACD/Labs. (2021). The Basics of Interpreting a Proton (1H) NMR Spectrum. Retrieved from [Link]

-

University College London. (n.d.). Chemical shifts. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 1-Bromo-4-butylbenzene. PubChem. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 1,1'-Biphenyl, 4-bromo-. NIST WebBook. Retrieved from [Link]

Sources

Authored by: Gemini, Senior Application Scientist

An In-depth Technical Guide to the ¹³C NMR of 4-Bromo-4'-butyl-1,1'-biphenyl

Abstract

This technical guide provides a comprehensive examination of the Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy of this compound. Designed for researchers, scientists, and professionals in drug development, this document delves into the foundational principles governing the ¹³C NMR spectrum of this molecule, offers a detailed, field-proven experimental protocol, and presents a thorough analysis of spectral data. By integrating theoretical underpinnings with practical application, this guide serves as an authoritative resource for the structural elucidation and characterization of substituted biphenyl systems.

Introduction: The Significance of this compound

This compound is a disubstituted biphenyl derivative that serves as a crucial intermediate in the synthesis of more complex organic molecules, including liquid crystals and pharmacologically active compounds. The precise structural characterization of this molecule is paramount to ensuring the integrity of subsequent synthetic steps and the properties of the final product.

¹³C NMR spectroscopy is an indispensable tool for this purpose, offering unambiguous insights into the carbon skeleton of the molecule.[1] Unlike ¹H NMR, the ¹³C NMR spectrum provides a wider chemical shift range (typically 0-220 ppm), which minimizes signal overlap and allows for the clear resolution of individual carbon atoms.[2][3] This guide will elucidate the process of acquiring and interpreting the ¹³C NMR spectrum of this compound, providing a robust framework for its analysis.

Below is the chemical structure of this compound with the standard IUPAC numbering system, which will be used for spectral assignments throughout this guide.

Caption: Structure of this compound with carbon numbering.

Foundational Principles: Predicting the ¹³C Spectrum

The chemical shift of each carbon atom is dictated by its local electronic environment. In this compound, the key influencing factors are the biphenyl core, the electron-withdrawing bromine atom, and the electron-donating alkyl (butyl) group.

-

Symmetry and Expected Signals: The molecule lacks a plane of symmetry that would render the two aromatic rings equivalent. Therefore, all twelve aromatic carbons are chemically distinct, as are the four carbons of the butyl chain. This results in a prediction of 16 unique signals in the broadband proton-decoupled ¹³C NMR spectrum.

-

Substituent Effects:

-

Aromatic Carbons (115-150 ppm): Aromatic carbons typically resonate in the 120-150 ppm region.[4] The carbons directly attached to the other phenyl ring (C1 and C1') are quaternary and will appear downfield.

-

Bromine's "Heavy Atom Effect": Electronegativity trends would suggest the carbon attached to bromine (C4) should be significantly downfield. However, for heavier halogens like bromine and iodine, a phenomenon known as the "heavy atom effect" occurs.[5] The large, diffuse electron cloud of the bromine atom provides substantial diamagnetic shielding to the attached ipso-carbon, shifting its resonance upfield compared to what electronegativity alone would predict.[5] Therefore, the C4 signal is expected around 122 ppm.

-

Butyl Group: The n-butyl group is a weak electron-donating group. The ipso-carbon (C4') will be shifted downfield due to substitution, while the carbons of the alkyl chain will appear in the aliphatic region of the spectrum.

-

Aliphatic Carbons (10-40 ppm): The four carbons of the butyl chain (Cα, Cβ, Cγ, Cδ) will resonate in the upfield, saturated region of the spectrum, typically between 10 and 40 ppm.

-

Experimental Protocol: Acquiring a High-Fidelity Spectrum

The quality of the ¹³C NMR spectrum is profoundly dependent on meticulous sample preparation and the selection of appropriate acquisition parameters. This protocol is designed to be a self-validating system for obtaining reliable data.

Caption: Standard workflow for ¹³C NMR analysis.

Materials and Reagents

-

This compound (Sample)

-

Deuterated Chloroform (CDCl₃) with 0.03% Tetramethylsilane (TMS)

-

High-quality 5 mm NMR tubes

-

Glass Pasteur pipettes and glass wool

-

Small vials for dissolution

Step-by-Step Sample Preparation

The causality behind this protocol is to create a homogeneous, particle-free solution to maximize spectral resolution.

-

Weighing the Sample: Accurately weigh between 50-100 mg of the solid sample. For ¹³C NMR, a higher concentration is generally required compared to ¹H NMR due to the low natural abundance (1.1%) of the ¹³C isotope.[6][7]

-

Dissolution: Transfer the weighed solid into a small, clean vial. Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing TMS. CDCl₃ is a common choice for non-polar to moderately polar organic molecules.[7] TMS serves as the internal standard for chemical shift referencing (δ = 0.0 ppm).[6] Gently swirl the vial to ensure complete dissolution.

-

Filtration (Critical Step): Tightly pack a small plug of glass wool into a Pasteur pipette. Filter the sample solution through this plug directly into a clean 5 mm NMR tube. This step is crucial as suspended solid particles will severely degrade the magnetic field homogeneity, leading to broad, poorly resolved peaks.

-

Final Adjustment: Ensure the final solution height in the NMR tube is approximately 4-5 cm. This volume is optimal for detection within the instrument's radiofrequency coil.[8] Cap the tube securely.

Instrument Parameters and Data Acquisition

These parameters are typical for a 400 MHz (100 MHz for ¹³C) spectrometer and can be adjusted based on the available instrumentation.

-

Spectrometer: 400 MHz NMR Spectrometer

-

Nucleus Observed: ¹³C

-

Pulse Program: zgpg30 (a standard 30° pulse with proton decoupling)

-

Rationale: A 30° pulse angle is used instead of 90° to allow for a shorter relaxation delay (D1), thus reducing the total experiment time without significantly compromising the signal from slowly relaxing quaternary carbons.

-

-

Relaxation Delay (D1): 2.0 seconds.

-

Rationale: This delay allows for partial T1 relaxation of all carbons. While longer delays are needed for strict quantitation, a 2-second delay provides a good compromise between sensitivity and experiment time for routine characterization.[9]

-

-

Acquisition Time (AQ): ~1.0-1.5 seconds.

-

Number of Scans (NS): 1024 scans.

-

Rationale: Due to the low sensitivity of ¹³C, a large number of scans must be signal-averaged to achieve an adequate signal-to-noise ratio. The experiment time will be approximately 45-60 minutes.[6]

-

-

Temperature: 298 K (25 °C)

Spectral Analysis and Interpretation

The resulting spectrum should display 16 distinct singlets (in a broadband decoupled experiment). The assignment of these signals is based on established chemical shift ranges, substituent effects, and comparison with related structures.

Predicted Chemical Shifts and Assignments

The following table summarizes the predicted chemical shifts for each unique carbon atom in this compound. These predictions are derived from additive models and data from similar compounds like 4-bromobiphenyl and 4,4'-disubstituted biphenyls.[10][11]

| Carbon Atom | Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| Cδ | Butyl-CH₃ | ~13.9 | Terminal methyl group, most upfield signal. |

| Cγ | Butyl-CH₂ | ~22.4 | Methylene group adjacent to the terminal methyl. |

| Cβ | Butyl-CH₂ | ~33.5 | Methylene group further from the aromatic ring. |

| Cα | Butyl-CH₂ | ~35.0 | Methylene group directly attached to the aromatic ring. |

| C4 | C-Br | ~121.5 | ipso-carbon shielded by the heavy atom effect of Br.[5] |

| C3'/C5' | CH | ~126.8 | Aromatic CH ortho to the butyl group. |

| C3/C5 | CH | ~128.7 | Aromatic CH ortho to the C-Br group. |

| C2'/C6' | CH | ~128.9 | Aromatic CH meta to the butyl group. |

| C2/C6 | CH | ~131.8 | Aromatic CH meta to the C-Br group, deshielded. |

| C1' | C-C (Quaternary) | ~138.2 | Quaternary carbon, ipso to the other phenyl ring. |

| C1 | C-C (Quaternary) | ~140.0 | Quaternary carbon, ipso to the other phenyl ring. |

| C4' | C-Butyl (Quaternary) | ~142.5 | Quaternary carbon attached to the butyl group, downfield. |

Note: The distinction between some closely spaced aromatic signals (e.g., C2'/C6' and C3/C5) may require advanced 2D NMR techniques like HSQC and HMBC for unambiguous assignment.

Caption: Expected chemical shift regions for carbon types in the molecule.

Conclusion

This technical guide has provided a detailed framework for the ¹³C NMR analysis of this compound. By understanding the underlying principles of chemical shifts and adhering to a rigorous, validated experimental protocol, researchers can confidently acquire and interpret high-quality spectra. The predicted assignments herein serve as a robust starting point for the structural verification of this important synthetic intermediate, ensuring the quality and integrity of materials used in research and development.

References

-

Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. [Link]

-

University of Leicester. NMR Sample Preparation. [Link]

-

Compound Interest. (2015, April 7). Analytical Chemistry – A Guide to 13-C Nuclear Magnetic Resonance (NMR). [Link]

-

Bagno, A., Rastrelli, F., & Saielli, G. (2003). Predicting 13C NMR Spectra by DFT Calculations. The Journal of Physical Chemistry A, 107(47), 9964–9973. [Link]

-

InfoSheet: NMR sample preparation. [Link]

-

Department of Chemistry and Biochemistry, University of Arizona. NMR Sample Requirements and Preparation. [Link]

-

Anasazi Instruments. (2017, June 20). A Great 13C NMR Spectrum Even When Your Sample is Dilute. [Link]

-

Scribd. 13 C NMR Interpretation. [Link]

-

Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. [Link]

-

PubChem, National Institutes of Health. 4-tert-Butylbiphenyl. [Link]

-

Chemistry Steps. 13C Carbon NMR Spectroscopy. [Link]

-

YouTube. (2017, November 28). How to predict the 13C NMR spectrum of a compound. [Link]

-

University of Puget Sound. 13C-NMR. [Link]

-

CEJ-Praha. Measuring methods available and examples of their applications 13C NMR. [Link]

-

Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. [Link]

-

Helmenstine, A. M., et al. (2014). 13C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups. Organic Letters, 16(6), 1654–1657. [Link]

-

YouTube. (2022, October 7). chemical shift of functional groups in 13C NMR spectroscopy. [Link]

-

The Royal Society of Chemistry. Supporting information. [Link]

-

Chemistry Stack Exchange. (2018, January 10). Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. [Link]

-

Oregon State University. 13C NMR Chemical Shift. [Link]

Sources

- 1. nmr.ceitec.cz [nmr.ceitec.cz]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 4. m.youtube.com [m.youtube.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 7. sites.uclouvain.be [sites.uclouvain.be]

- 8. A 13C NMR spectrum you will want to share | Anasazi Instruments [aiinmr.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. 4-Bromobiphenyl(92-66-0) 13C NMR spectrum [chemicalbook.com]

- 11. rsc.org [rsc.org]

An In-depth Technical Guide to the Mass Spectrometry of 4-Bromo-4'-butyl-1,1'-biphenyl

This guide provides a comprehensive technical overview of the mass spectrometric analysis of 4-Bromo-4'-butyl-1,1'-biphenyl (C₁₆H₁₇Br), a substituted aromatic compound of interest in various fields of chemical research and development. This document is intended for researchers, scientists, and drug development professionals who utilize mass spectrometry for structural elucidation, impurity profiling, and metabolic studies. We will delve into the ionization characteristics, predictable fragmentation pathways, and the critical role of isotopic patterns in the unequivocal identification of this molecule.

Introduction to the Analyte: this compound

This compound is a biphenyl derivative featuring a bromine atom on one phenyl ring and a butyl group on the other. Its semi-nonpolar nature and specific substitution pattern give rise to a characteristic mass spectrometric behavior. Understanding its gas-phase ion chemistry is paramount for its accurate identification and quantification. The molecular formula is C₁₆H₁₇Br, with a monoisotopic mass of approximately 288.05 Da for the ⁷⁹Br isotope and 290.05 Da for the ⁸¹Br isotope.[1]

Ionization Techniques: A Deliberate Choice

The choice of ionization technique is critical and is dictated by the analytical question at hand. For this compound, the two most relevant ionization methods are Electron Ionization (EI) and Electrospray Ionization (ESI).

Electron Ionization (EI): The Hard Ionization Approach for Structural Detail

Electron Ionization is a robust and widely used technique that involves bombarding the analyte with high-energy electrons (typically 70 eV), leading to the formation of a radical cation (M⁺•) and subsequent extensive fragmentation.[2][3] This "hard" ionization technique is exceptionally valuable for structural elucidation as the fragmentation pattern serves as a molecular fingerprint.

Causality behind choosing EI: For an unknown compound or for confirmation of the structure of a synthesized molecule like this compound, EI is the preferred method. The rich fragmentation provides detailed structural information that is often absent in softer ionization techniques.

Electrospray Ionization (ESI): A Softer Approach for Molecular Ion Confirmation

Electrospray Ionization is a "soft" ionization technique that typically imparts less energy to the analyte molecule, resulting in minimal fragmentation and a predominant molecular ion peak, often as a protonated molecule [M+H]⁺ or a radical cation [M]⁺•. While ESI is traditionally used for polar compounds, its application can be extended to nonpolar molecules like this compound under specific experimental conditions, such as the use of a co-solvent system (e.g., toluene/methanol) to facilitate ion formation.[4]

Causality behind choosing ESI: When the primary goal is to confirm the molecular weight of the compound with high confidence and minimal ambiguity from fragmentation, a carefully optimized ESI method can be advantageous. It is also the ionization method of choice when coupling liquid chromatography to mass spectrometry (LC-MS).

The Signature Isotopic Pattern of Bromine

A key identifying feature of any bromine-containing compound in mass spectrometry is its distinct isotopic signature. Bromine has two naturally occurring stable isotopes, ⁷⁹Br and ⁸¹Br, with a near 1:1 natural abundance (approximately 50.5% and 49.5%, respectively).[5][6] This results in a characteristic pair of peaks for the molecular ion (M and M+2) and any bromine-containing fragments, separated by 2 m/z units and having nearly equal intensities.[7][8]

| Ion | Isotope | Calculated m/z | Expected Relative Intensity |

| [C₁₆H₁₇⁷⁹Br]⁺• | ⁷⁹Br | ~288.05 | ~100% |

| [C₁₆H₁₇⁸¹Br]⁺• | ⁸¹Br | ~290.05 | ~98% |

| Table 1: Predicted isotopic distribution for the molecular ion of this compound. |

This 1:1 intensity ratio for the M and M+2 peaks is a hallmark of a monobrominated compound and provides a high degree of confidence in the elemental composition of the analyte.

Decoding the Fragmentation Pattern under Electron Ionization

The 70 eV EI mass spectrum of this compound is predicted to be rich in information, with fragmentation pathways governed by the principles of carbocation stability. The major fragmentation routes are expected to involve cleavage of the butyl chain and loss of the bromine atom.

Predicted Principal Mass Fragments

The following table summarizes the most likely and structurally significant fragments for this compound under EI conditions.

| m/z (for ⁷⁹Br) | Proposed Ion Fragment | Proposed Fragmentation Pathway | Predicted Relative Intensity |

| 288/290 | [C₁₆H₁₇Br]⁺• | Molecular Ion | Moderate |

| 245/247 | [C₁₃H₁₀Br]⁺• | Loss of •C₃H₇ (propyl radical) | Moderate to High |

| 232/234 | [C₁₂H₉Br]⁺• | Loss of •C₄H₈ (butene) | High |

| 209 | [C₁₆H₁₇]⁺ | Loss of •Br | Moderate |

| 167 | [C₁₃H₁₁]⁺ | Benzylic cleavage of the butyl group from the biphenyl core | High |

| 152 | [C₁₂H₈]⁺• | Biphenylene radical cation | High |

| 91 | [C₇H₇]⁺ | Tropylium ion | Low |

| 77 | [C₆H₅]⁺ | Phenyl cation | Moderate |

| Table 2: Predicted principal mass fragments of this compound and their relative intensities. The most abundant fragments (base peaks) are indicated in bold. |

Mechanistic Insights into Key Fragmentation Pathways

The fragmentation of this compound is a logical cascade of reactions driven by the formation of stable ions.

-

Benzylic Cleavage: Alkyl-substituted benzenes readily undergo cleavage at the benzylic position.[9] For the butyl-substituted ring, the most favorable cleavage is the loss of a propyl radical (•C₃H₇) to form a stable benzylic cation at m/z 245/247.

-

McLafferty-type Rearrangement: A common fragmentation pathway for alkylbenzenes with a chain of three or more carbons is a rearrangement involving the transfer of a gamma-hydrogen to the aromatic ring, followed by the elimination of a neutral alkene.[9] In this case, the loss of butene (C₄H₈) would lead to the formation of a radical cation of 4-bromobiphenyl at m/z 232/234. This is predicted to be a very prominent peak.

-

Loss of the Halogen: The C-Br bond can undergo homolytic cleavage to lose a bromine radical (•Br), resulting in a fragment ion at m/z 209.

-

Formation of the Tropylium Ion: While less common for biphenyl systems compared to simple alkylbenzenes, some fragmentation leading to the highly stable tropylium ion ([C₇H₇]⁺) at m/z 91 may occur.[10]

-

Biphenyl Core Fragments: Cleavage of the bond between the two phenyl rings can lead to fragments corresponding to the individual substituted rings. However, the biphenyl structure is quite stable. More likely are fragments arising from the intact biphenyl core after the loss of substituents, such as the biphenylene radical cation at m/z 152.

Visualizing the Mass Spectrometry Workflow and Fragmentation

To better illustrate the processes described, the following diagrams outline the experimental workflow and the key fragmentation pathways.

Caption: Generalized workflow for GC-MS analysis of this compound.

Caption: Predicted major fragmentation pathways for this compound under EI.

Experimental Protocol: A Self-Validating System

The following protocol for Gas Chromatography-Mass Spectrometry (GC-MS) is designed to provide robust and reproducible data for the analysis of this compound.

Sample Preparation

-

Standard Solution: Prepare a 1 mg/mL stock solution of this compound in a high-purity solvent such as dichloromethane or ethyl acetate.

-

Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL in the same solvent. The optimal concentration should be determined empirically to avoid detector saturation.

-

Internal Standard (Optional but Recommended): For quantitative analysis, add a suitable internal standard (e.g., a deuterated analog or a compound with similar chemical properties but a different retention time and mass spectrum) to the working solution.

GC-MS Instrumentation and Parameters

-

Gas Chromatograph: Agilent 8890 GC System (or equivalent)

-

Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent)

-

GC Column: HP-5ms Ultra Inert (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness

-

Carrier Gas: Helium, constant flow rate of 1.0 mL/min

-

Inlet: Split/splitless injector, operated in splitless mode for trace analysis or with a split ratio of 20:1 for higher concentrations.

-

Injector Temperature: 280 °C

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 1 minute

-

Ramp: 15 °C/min to 300 °C

-

Final hold: 5 minutes at 300 °C

-

-

MS Transfer Line Temperature: 280 °C

-

Ion Source: Electron Ionization (EI)

-

Ion Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Electron Energy: 70 eV

-

Mass Range: m/z 40-450

-

Scan Speed: 2 scans/second

Trustworthiness of the Protocol: This protocol employs standard, well-validated conditions for the analysis of semi-volatile aromatic compounds. The use of an inert column and optimized temperature program ensures good peak shape and separation. The specified MS parameters are standard for generating reproducible EI spectra that are comparable to library databases.

Conclusion

The mass spectrometry of this compound is characterized by a distinct isotopic pattern for bromine and a predictable fragmentation pattern under electron ionization. The key diagnostic features are the M/M+2 molecular ion pair with a 1:1 intensity ratio, and major fragments arising from benzylic cleavage and McLafferty-type rearrangement of the butyl chain. By employing the methodologies outlined in this guide, researchers can confidently identify and characterize this compound in a variety of sample matrices. The provided experimental protocol serves as a robust starting point for method development and routine analysis.

References

-

Mao, P., & O'Connor, P. B. (2015). Electrospray ionization for determination of non-polar polyaromatic hydrocarbons and polyaromatic heterocycles in heavy crude oil asphaltenes. Rapid Communications in Mass Spectrometry, 29(16), 1483-1490. [Link]

-

Kuck, D. (1990). Mass spectrometry of alkylbenzenes and related compounds. Part II. Gas phase ion chemistry of protonated alkylbenzenes (alkylbenzenium ions). Mass Spectrometry Reviews, 9(5), 583-630. [Link]

-

Chemistry Steps. (n.d.). Isotopes in Mass Spectrometry. [Link]

-

Clark, J. (2022). Mass Spectra - The M+2 Peak. Chemguide. [Link]

-

JoVE. (2024). Mass Spectrometry: Aromatic Compound Fragmentation. [Link]

-

LibreTexts Chemistry. (2022). 6.4: Isotope Abundance. [Link]

-

LibreTexts Chemistry. (2014). 5.2 Mass Spectrometry. [Link]

-

Ghadge, O. (2020). Fragmentation pathway for Alkyl benzenes- Tropylium ion formation. YouTube. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15738138, this compound. [Link]

-

Wikipedia. (2023). Electron ionization. [Link]

-

LCGC International. (2019). Electron Ionization for GC–MS. [Link]

Sources

- 1. This compound | C16H17Br | CID 15738138 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Electron ionization - Wikipedia [en.wikipedia.org]

- 3. chromatographyonline.com [chromatographyonline.com]

- 4. Electrospray ionization for determination of non-polar polyaromatic hydrocarbons and polyaromatic heterocycles in heavy crude oil asphaltenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Video: Mass Spectrometry: Aromatic Compound Fragmentation [jove.com]

- 10. youtube.com [youtube.com]

An In-depth Technical Guide to the Solubility of 4-Bromo-4'-butyl-1,1'-biphenyl in Organic Solvents

Abstract

4-Bromo-4'-butyl-1,1'-biphenyl is a key intermediate in the synthesis of advanced materials and pharmaceuticals, where its solubility characteristics are critical for reaction kinetics, purification, and formulation. This technical guide provides a comprehensive analysis of the solubility of this compound. In the absence of extensive published quantitative data, this guide establishes a robust theoretical framework based on the physicochemical properties of the molecule to predict its behavior in various organic solvents. Furthermore, it offers a detailed, field-proven experimental protocol for the quantitative determination of its solubility, empowering researchers to generate precise data tailored to their specific applications.

Introduction: The Significance of Solubility in a Key Building Block

This compound is a substituted biphenyl derivative utilized in the development of liquid crystals, organic light-emitting diodes (OLEDs), and as a precursor for complex pharmaceutical compounds.[1] The biphenyl core provides rigidity and thermal stability, while the bromo and butyl functional groups offer sites for further chemical modification, such as in palladium-catalyzed cross-coupling reactions.[1]

An understanding of the solubility of this compound is paramount for its practical application. In synthesis, the choice of solvent can dictate reaction rates, yields, and impurity profiles. For purification techniques like recrystallization, selecting a solvent system with appropriate solubility at different temperatures is crucial. Finally, in materials science and drug development, the solubility of the final product, which may be influenced by residual intermediates like this compound, can affect device performance or bioavailability. This guide provides the foundational knowledge and practical methodologies for researchers to effectively manage and exploit the solubility of this important compound.

Physicochemical Profile and Its Impact on Solubility

The solubility of a compound is governed by its molecular structure and the interplay of intermolecular forces between the solute and the solvent. The principle of "like dissolves like" is the cornerstone of solubility prediction, stating that substances with similar polarities are more likely to be soluble in one another.[2]

Key Physicochemical Properties of this compound:

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₇Br | [3] |

| Molecular Weight | 289.21 g/mol | [3] |

| CAS Number | 63619-54-5 | [3] |

Structural Analysis:

-

Biphenyl Core: The two phenyl rings form a large, non-polar, and hydrophobic backbone. This structure is dominated by van der Waals forces and π-π stacking interactions.[4]

-

n-Butyl Group (-C₄H₉): This alkyl chain is non-polar and contributes to the overall lipophilicity of the molecule, enhancing its affinity for non-polar solvents.

-

Bromo Group (-Br): While the carbon-bromine bond has some polarity, the bromo group is primarily considered to be polarizable. It does not engage in hydrogen bonding but can participate in dipole-dipole interactions.

Collectively, the molecular structure of this compound is predominantly non-polar and hydrophobic. Therefore, it is expected to exhibit higher solubility in non-polar and weakly polar organic solvents that can effectively solvate its large hydrocarbon structure.[5] Conversely, it is expected to be poorly soluble in highly polar, protic solvents like water, which form strong hydrogen-bonding networks that the non-polar solute cannot disrupt.

Qualitative Solubility Profile

Based on the theoretical principles discussed, the following table provides a qualitative prediction of the solubility of this compound in a range of common organic solvents. This table serves as a practical guide for initial solvent screening.

| Solvent | Class | Predicted Solubility | Rationale |

| Hexane | Non-polar Aliphatic | High | "Like dissolves like"; strong van der Waals interactions between the non-polar solvent and the biphenyl and butyl groups. |

| Toluene | Non-polar Aromatic | High | Similar aromatic character allows for favorable π-π stacking interactions in addition to van der Waals forces. |

| Dichloromethane (DCM) | Weakly Polar Aprotic | High | Capable of solvating the large non-polar structure while also interacting with the polarizable bromo group. |

| Tetrahydrofuran (THF) | Polar Aprotic | Moderate to High | The ether oxygen provides some polarity, but the overall cyclic aliphatic structure is compatible with the solute. |

| Acetone | Polar Aprotic | Moderate | The polar carbonyl group is less compatible with the large non-polar backbone compared to less polar solvents. |

| Ethyl Acetate | Moderately Polar Aprotic | Moderate | A balance of polar (ester) and non-polar (ethyl and acetyl) groups allows for some solvation. |

| Methanol | Polar Protic | Low | The strong hydrogen-bonding network of methanol is not easily disrupted by the non-polar solute. |

| Ethanol | Polar Protic | Low to Moderate | The larger ethyl group makes it slightly less polar than methanol, potentially allowing for slightly better solvation. |

| Water | Highly Polar Protic | Insoluble | The high polarity and extensive hydrogen bonding of water make it a very poor solvent for this hydrophobic compound.[6] |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, an experimental determination is necessary. The shake-flask method followed by gravimetric analysis is a reliable and widely used technique for measuring the thermodynamic solubility of a solid in a liquid.[7]

Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Temperature-controlled orbital shaker or water bath

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Pipettes

-

Pre-weighed glass beakers or evaporating dishes

-

Vacuum oven or nitrogen stream for solvent evaporation

Step-by-Step Methodology

-

Preparation: Add an excess amount of solid this compound to a vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Solvent Addition: Add a known volume (e.g., 5.0 mL) of the desired organic solvent to the vial.

-

Equilibration: Tightly cap the vial and place it in the temperature-controlled shaker set to a constant temperature (e.g., 25 °C). Agitate the mixture for 24 to 48 hours to ensure that equilibrium is reached.[8][9] The solution is considered to be at equilibrium when consecutive measurements of the concentration show no significant change.[10]

-